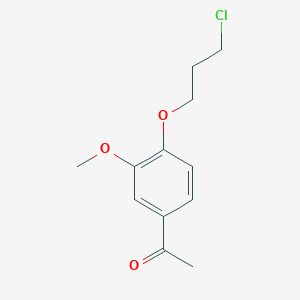

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Descripción general

Descripción

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H13ClO3. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a solid at room temperature and has various applications in scientific research and industry.

Métodos De Preparación

The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone typically involves the chloropropylation of 2-hydroxyacetophenone. The reaction is carried out using 1-bromo-3-chloropropane in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Downstream Alkylation to Form Iloperidone

The intermediate undergoes nucleophilic substitution with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride under basic conditions:

- Solvent : Acetonitrile/water mixtures

- Base : K₂CO₃ (2.0–3.0 eq)

- Temp : 70–75°C for 20–22 hr

- Workup : Filtration to remove salts, followed by concentration to isolate iloperidone.

Outcome :

Substitution Reactions at the Chloropropoxy Group

The chloride moiety undergoes nucleophilic displacement with iodide or amines:

Example : Conversion to iodide derivative :

- Reagents : NaI in acetone (reflux, 48 hr).

- Mechanism : SN2 displacement.

- Application : Intermediate in mitochondrial-targeted curcumin analogs .

Kinetic Data :

| Nucleophile | Solvent | Temp (°C) | Reaction Time | Yield |

|---|---|---|---|---|

| NaI | Acetone | 100 | 48 hr | 85% |

| Piperidine | Acetonitrile | 70–75 | 20–22 hr | 90% |

Process Optimization and Impurity Control

Critical advancements include:

- One-Pot Synthesis : Skipping isolation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone reduces dimerization and improves yield .

- Phase Transfer Catalysis : Accelerates reaction kinetics, lowering impurities (<4%) .

- Solvent Selection : Acetonitrile outperforms acetone in minimizing side reactions .

Comparative Data :

| Parameter | Prior Art (Acetone) | Optimized (MEK + PTC) |

|---|---|---|

| Reaction Time | 24 hr | 1.5 hr |

| HPLC Purity | 88% | 97% |

| Dimer Impurity | 10–12% | 3–4% |

Stability and Handling

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Antipsychotic Drug Synthesis

The primary application of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is as an intermediate in the synthesis of iloperidone , an atypical antipsychotic used to treat schizophrenia. Iloperidone acts on dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in managing psychiatric disorders. The structural features of this compound, including its chloropropoxy and methoxy groups, enhance its interaction with these neurotransmitter systems, contributing to its pharmacological effects .

1.2 Synthesis of Other Therapeutics

Beyond iloperidone, this compound is also utilized in the preparation of Bosutinib (SKI-606) , a small molecule that inhibits BCR-ABL and Src tyrosine kinases for treating chronic myelogenous leukemia. The versatility of this compound makes it valuable in synthesizing various other pharmaceuticals .

Several studies have highlighted the significance of this compound in drug development:

- Study on Antipsychotic Efficacy : Research demonstrated that iloperidone exhibits lower extrapyramidal side effects compared to other antipsychotics, suggesting that intermediates like this compound could be pivotal in designing safer medications.

- Exploration of Neurotransmitter Interactions : A study focused on the receptor binding profiles of compounds derived from this intermediate revealed promising results for developing new treatments for schizophrenia and related disorders.

Mecanismo De Acción

The mechanism of action of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone can be compared with similar compounds like:

1-(4-(3-Chloropropoxy)-2-hydroxyphenyl)ethanone: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

1-(4-(3-Chloropropoxy)-3-fluorophenyl)ethanone: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

1-(4-(3-Chloropropoxy)-3-methylphenyl)ethanone: The methyl group can affect the compound’s lipophilicity and its ability to penetrate cell membranes.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, with the CAS number 58113-30-7, is a phenyl ethanone derivative that has garnered attention due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of iloperidone, an atypical antipsychotic medication used in the treatment of schizophrenia. The structural features of this compound, including its chloropropoxy and methoxy groups, suggest potential interactions with various neurotransmitter systems, which are critical for its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClO₃. Its structure can be depicted as follows:

This compound's unique substituents may influence its biological properties compared to other related compounds.

Role in Pharmacology

This compound plays a crucial role in the pharmaceutical industry as an intermediate for synthesizing iloperidone. Iloperidone exhibits antipsychotic properties by acting on dopamine D2 and serotonin 5-HT2A receptors, which are pivotal in managing symptoms of schizophrenia. Preliminary studies indicate that this compound may also interact with these receptors, suggesting a potential pharmacodynamic profile similar to that of iloperidone.

Biological Activity and Mechanisms

Research indicates that compounds with similar structures often exhibit varying degrees of activity against psychiatric disorders. The interactions of this compound with neurotransmitter receptors are significant for understanding its therapeutic efficacy:

- Dopamine Receptors : Likely interaction with D2 receptors, which are critical targets for antipsychotic drugs.

- Serotonin Receptors : Potential interaction with 5-HT2A receptors, implicated in mood regulation and psychotic disorders.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| Iloperidone | C₁₄H₁₈Cl₂N₂O₄ | Antipsychotic agent derived from this compound; acts on multiple neurotransmitter systems |

| Paliperidone | C₂₃H₂₄ClN₃O₃ | Metabolite of risperidone; used for treating schizophrenia; shares similar receptor activity |

| Risperidone | C₂₁H₂₄ClN₄O₂ | Atypical antipsychotic; closely related pharmacologically; has a different side chain but similar core structure |

The structural uniqueness of this compound may provide insights into its specific biological activities compared to these analogues.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance:

- Interaction Studies : Preliminary studies suggest that this compound may inhibit certain receptor activities similar to established antipsychotics. The binding affinities for dopamine and serotonin receptors were assessed using radiolabeled ligand binding assays.

- Pharmacological Evaluations : In vivo studies demonstrated that analogues exhibit varying degrees of efficacy in animal models of schizophrenia, providing a basis for further exploration of this compound's potential therapeutic roles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 4-(3-chloropropoxy)-3-methoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Alternatively, Claisen-Schmidt condensation could be adapted, as demonstrated for structurally similar acetophenones, by reacting substituted benzaldehydes with ketones under basic conditions (e.g., KOH/ethanol) . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical to minimize side reactions like over-acylation or dehalogenation.

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern, methoxy (-OCH₃), and chloropropoxy (-OCH₂CH₂Cl) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the ethanone carbonyl appears at ~δ 2.6 ppm (¹H) and ~200 ppm (¹³C) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-O (methoxy: ~1250 cm⁻¹), and C-Cl (~650 cm⁻¹) provide functional group confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H]⁺ and fragment patterns, such as loss of the chloropropoxy group.

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods. Polar aprotic solvents (e.g., DMSO) are preferred due to the compound’s aromatic and ether substituents .

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube methods. Similar acetophenones with halogenated alkoxy groups exhibit melting points in the 80–120°C range .

Advanced Research Questions

Q. How does the 3-chloropropoxy substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The chlorine atom in the propoxy chain may participate in nucleophilic substitution (SN2) reactions, enabling further functionalization (e.g., replacing Cl with -OH or -NH₂). Computational studies (e.g., DFT) can predict the electronic effects of the substituent on aromatic ring activation. For example, the electron-withdrawing chloro group may deactivate the ring toward electrophilic substitution but facilitate metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in optimal synthetic conditions reported across studies?

- Methodological Answer : Contradictions (e.g., catalyst efficiency in Friedel-Crafts acylation) can be addressed via Design of Experiments (DOE) . For instance, varying AlCl₃ concentrations (0.5–2.0 equiv.) and reaction temperatures (0–80°C) while monitoring yields via HPLC or GC-MS. Statistical tools like ANOVA identify significant factors .

Q. How can computational modeling predict the compound’s biological or material science applications?

- Methodological Answer :

- Molecular Docking : Screen against enzyme targets (e.g., cytochrome P450) to predict binding affinity, leveraging the compound’s similarity to bioactive acetophenones .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox stability, relevant for applications in photovoltaics or catalysis .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are mounted on a diffractometer. Data refinement with software like SHELX resolves bond lengths, angles, and packing motifs. For example, the chloropropoxy chain may exhibit gauche conformations in the crystal lattice .

Q. Safety and Handling

Q. What protocols ensure safe handling and waste disposal of this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Collect chlorinated organic waste separately and treat via incineration or hydrolysis under basic conditions (e.g., NaOH/ethanol) to neutralize reactive groups .

Q. Applications in Academic Research

Q. How is this compound utilized in materials science research?

- Methodological Answer : The chloropropoxy group can act as a precursor for polymer functionalization . For example, radical-initiated grafting onto polyethylene or coordination with metal-organic frameworks (MOFs) to enhance hydrophobicity .

Q. What in vitro assays assess its potential pharmacological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™). IC₅₀ values are compared to known inhibitors .

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Propiedades

IUPAC Name |

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVSSYQKVBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428521 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-30-7 | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58113-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropoxy)-3-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.